An In-depth Technical Guide to p-Methoxycinnamaldehyde: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to p-Methoxycinnamaldehyde: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Methoxycinnamaldehyde (p-MCA), a naturally occurring aromatic aldehyde, is a significant compound in the fields of medicinal chemistry and pharmacology. As a derivative of cinnamaldehyde, the primary constituent of cinnamon bark oil, p-MCA shares many of its parent compound's biological activities while possessing unique chemical properties.[1] It is recognized for its characteristic spicy and floral odor and is utilized as a flavoring and fragrance agent.[2] Beyond its sensory attributes, p-MCA has garnered interest for its potential therapeutic applications, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological signaling pathways associated with p-Methoxycinnamaldehyde.
Chemical Structure and Identification
p-Methoxycinnamaldehyde is structurally characterized by a benzene ring substituted with a methoxy group at the para (4-position) and a propenal group. The molecule exists predominantly as the (E)-isomer, also referred to as the trans-isomer, due to the stereochemistry of the double bond in the propenal side chain.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (E)-3-(4-methoxyphenyl)prop-2-enal[1] |
| Synonyms | 4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde, p-Methoxycinnamic aldehyde[1] |
| CAS Number | 24680-50-0 ((E)-isomer)[1] |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.18 g/mol |
| SMILES | COC1=CC=C(C=C1)/C=C/C=O |
| InChIKey | AXCXHFKZHDEKTP-NSCUHMNNSA-N |
Physicochemical Properties
The physicochemical properties of p-Methoxycinnamaldehyde are crucial for its handling, formulation, and biological activity. It typically presents as a white to yellowish crystalline solid.
Table 2: Physicochemical Data for p-Methoxycinnamaldehyde
| Property | Value |
| Physical State | Solid, white to yellowish crystals |
| Melting Point | 58 - 59 °C |
| Boiling Point | 160 °C @ 3.00 mmHg |
| Solubility | Insoluble in water; Soluble in ethanol, fats, and oils |
| Density (Predicted) | 1.068 ± 0.06 g/cm³ |
| logP | 2.07 |
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and quality control of p-Methoxycinnamaldehyde.
Table 3: Key Spectral Data for p-Methoxycinnamaldehyde
| Spectrum Type | Key Peaks / Characteristics |
| ¹H NMR | Data available, confirming the presence of aromatic, vinylic, aldehydic, and methoxy protons. |
| ¹³C NMR | Data available, confirming the carbon skeleton of the molecule. |
| Infrared (IR) | ~3000-2900 cm⁻¹ (O-CH₃ stretch), ~2800-2700 cm⁻¹ (Aldehyde C-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1100 cm⁻¹ (C-O-C stretch), ~850-800 cm⁻¹ (para-disubstituted benzene C-H bend). |
| Mass Spectrometry | Molecular Ion Peak (M⁺) consistent with the molecular weight. |
Experimental Protocols
Synthesis of p-Methoxycinnamaldehyde via Claisen-Schmidt Condensation
p-Methoxycinnamaldehyde can be synthesized via a base-catalyzed crossed aldol condensation, specifically the Claisen-Schmidt condensation, between p-anisaldehyde (which lacks α-hydrogens) and acetaldehyde (which possesses enolizable α-hydrogens).
Objective: To synthesize (E)-3-(4-methoxyphenyl)prop-2-enal from p-anisaldehyde and acetaldehyde.
Materials:
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p-Anisaldehyde
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Acetaldehyde
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Sodium hydroxide (NaOH)
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Ethanol (95%)
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Deionized water
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Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
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Separatory funnel
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Vacuum filtration apparatus (Büchner funnel)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisaldehyde in 95% ethanol. Cool the flask in an ice bath to approximately 0-5 °C.
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Base Addition: Prepare a solution of sodium hydroxide in water. While maintaining the low temperature and stirring vigorously, slowly add the NaOH solution to the ethanolic solution of p-anisaldehyde.
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Acetaldehyde Addition: Slowly add acetaldehyde to the reaction mixture. A color change and the formation of a precipitate may be observed.
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Reaction: Allow the reaction to stir in the ice bath for a specified period (e.g., 2-4 hours), then let it slowly warm to room temperature and stir for an additional 12-24 hours.
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Workup and Isolation: Quench the reaction by pouring the mixture into a beaker of cold water. If a precipitate forms, it can be collected by vacuum filtration. If an oil forms, the mixture can be transferred to a separatory funnel for extraction with an organic solvent (e.g., ethyl acetate).
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Purification: The crude product is washed with cold water to remove residual base. The solid can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final p-Methoxycinnamaldehyde product.
Workflow Diagram:
Caption: Workflow for the synthesis of p-Methoxycinnamaldehyde.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of p-Methoxycinnamaldehyde on the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.
Objective: To determine if p-MCA inhibits the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Materials:
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HEK293T cells (or other suitable cell line)
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DMEM with 10% FBS and 1% Penicillin-Streptomycin
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NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid
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Transfection reagent (e.g., Lipofectamine)
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p-Methoxycinnamaldehyde (dissolved in DMSO)
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NF-κB activator (e.g., TNF-α or LPS)
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Dual-Luciferase® Reporter Assay System
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Luminometer
Procedure:
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Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
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Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
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Compound Treatment: Pre-treat the transfected cells with various concentrations of p-Methoxycinnamaldehyde (and a vehicle control, DMSO) for 1-2 hours.
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Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control group.
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Cell Lysis: Wash the cells with PBS and then lyse the cells using Passive Lysis Buffer.
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Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency. Calculate the fold change in NF-κB activity relative to the unstimulated control.
Biological Activity and Signaling Pathways
While much of the research has focused on the parent compound, cinnamaldehyde, derivatives such as p-Methoxycinnamaldehyde are known to be potent modulators of key intracellular signaling pathways involved in inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as TNF-α or LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. p-Methoxycinnamaldehyde is believed to inhibit this pathway, potentially by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.
Caption: Inhibition of the NF-κB pathway by p-Methoxycinnamaldehyde.
Modulation of PI3K/Akt and MAPK Signaling Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating cell proliferation, survival, and apoptosis. Dysregulation of these pathways is common in various diseases. Cinnamaldehyde derivatives have been shown to inhibit the PI3K/Akt pathway, leading to decreased cell viability and induction of apoptosis in cancer cells. They also modulate the MAPK pathways (including ERK, JNK, and p38), which can either promote or inhibit cellular stress responses and inflammation depending on the cellular context.
Caption: Modulation of PI3K/Akt and MAPK pathways by p-Methoxycinnamaldehyde.
Conclusion
p-Methoxycinnamaldehyde is a compound with well-defined chemical and physical properties, making it a suitable candidate for further investigation in drug development. Its biological activities, particularly the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, underscore its therapeutic potential for inflammatory conditions and other diseases. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of this promising molecule. Further research is warranted to fully elucidate its mechanisms of action and to translate its preclinical efficacy into clinical applications.
